

Application Note: Spectroscopic Analysis of (R)-Azelastine Hydrochloride

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Compound of Interest		
Compound Name:	(R)-Azelastine Hydrochloride	
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocols for the spectroscopic analysis of **(R)-Azelastine Hydrochloride**, a critical component in pharmaceutical quality control and research.

Introduction

Azelastine Hydrochloride is a potent, second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1][2] It is chemically known as 4-(4-chlorobenzyl)-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]phthalazin-1(2H)-one hydrochloride. [3][4] The molecule exists as a racemic mixture, with the (R)-enantiomer also being a subject of study. Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API). Spectroscopic techniques are fundamental tools for this purpose, providing detailed information about its chemical structure, functional groups, and purity profile. This application note details standard protocols for analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Mechanism of Action

Azelastine exhibits a triple mode of action: it functions as an antihistamine, a mast-cell stabilizer, and an anti-inflammatory agent.[5] Its primary mechanism is the selective antagonism of histamine H1 receptors, which prevents histamine from binding and triggering



allergic reactions.[6][7][8] Additionally, Azelastine stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators like leukotrienes.[1][6] This multifaceted approach effectively alleviates both early and late-phase allergy symptoms.



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Caption: Mechanism of Action of Azelastine Hydrochloride.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for Azelastine Hydrochloride. Note that exact values can vary slightly based on the solvent, instrumentation, and physical form (e.g., anhydrous vs. solvated).[9]

Table 1: ¹H and ¹³C NMR Spectroscopy Data

Туре	Solvent	Key Chemical Shifts (δ, ppm)	Reference
¹ H-NMR	DMSO-d ₆	Doublet at 8.292 and 8.310 ppm (selective signal for quantification)	[10][11]

| ¹³C-NMR | Solid-State | Spectra are sensitive to the crystalline form (anhydrous vs. solvated) and should be compared to a reference standard. |[9][12] |

Table 2: Infrared (IR) Spectroscopy Data



Vibration Type	Characteristic Peak (cm ⁻¹)	Reference
C=O Stretching (Amide)	~1732, ~1651, or ~1636	[2][13][14]
C=N & C=C Stretching	~1653	[13]

| N-H Bending | ~1599 |[13] |

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

Solvent / Condition	λmax (nm)	Notes	Reference
Water	< 250 nm	General UV absorption scan.	[15][16]
Water	290 nm	Wavelength used for direct quantification.	[17]

| Acetonitrile | 456, 520, 841 nm | With charge-transfer complexes DDQ, CA, and TCNQ, respectively. |[18] |

Table 4: Mass Spectrometry (MS) Data

Technique Mode	Precursor Ion (m/z)	Key Fragment Ion (m/z)	Reference
----------------	------------------------	---------------------------	-----------

| LC-ESI/MS/MS | Positive | 382.2 ([M+H]+) | 112.2 |[19][20] |

Experimental Protocols

These protocols provide a general framework for the analysis of **(R)-Azelastine Hydrochloride**. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Objective: To confirm the chemical structure and for quantitative analysis.



Protocol:

- Sample Preparation: Accurately weigh approximately 10-20 mg of (R)-Azelastine
 Hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10]
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H-NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.
 - Process the data with appropriate phasing and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ¹³C-NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
- Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations
 with a reference standard or literature data. For quantitative NMR (qNMR), use a certified
 internal standard.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify characteristic functional groups.
- Protocol:
 - Sample Preparation (KBr Pellet Method):



- Mix ~1-2 mg of **(R)-Azelastine Hydrochloride** with ~100-200 mg of dry KBr powder in an agate mortar.
- Grind the mixture to a fine, uniform powder.
- Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
- Data Analysis: Identify the wavenumbers of major absorption bands and compare them to the reference spectrum, focusing on key functional groups like the carbonyl (C=O) and aromatic rings.[2][13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To perform quantitative analysis and purity checks.
- Protocol:
 - Sample Preparation:
 - Prepare a stock solution of (R)-Azelastine Hydrochloride of known concentration (e.g., 100 μg/mL) in a suitable solvent (e.g., water, methanol, or 0.1 N HCl).[16][21]
 - Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-50 μg/mL).
 - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
 - Data Acquisition:



- Use the solvent as a blank to zero the instrument.
- Scan the sample solutions across a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
- Measure the absorbance of all standards and the unknown sample at the determined λmax.
- Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample using its absorbance and the linear regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

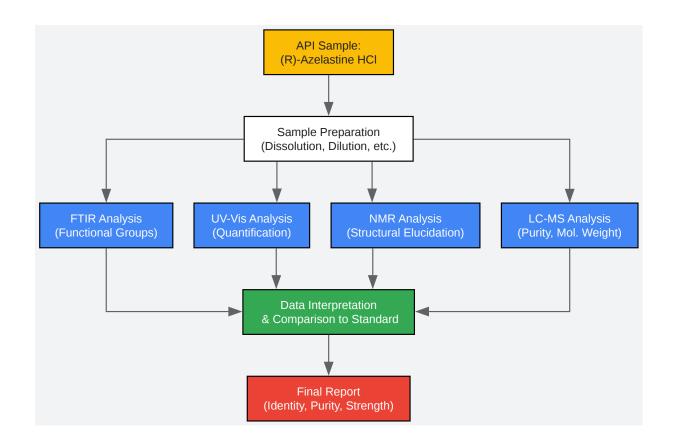
- · Objective: To confirm molecular weight, determine purity, and identify impurities.
- Protocol:
 - Sample Preparation: Prepare a dilute solution of (R)-Azelastine Hydrochloride (~10 μg/mL) in the mobile phase.
 - Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
 - LC Conditions (Example):
 - Column: C18 column (e.g., 100 x 4.6 mm, 2.6 μm).[15]
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[19][20]
 - Flow Rate: 0.5 1.0 mL/min.
 - Detection (UV): Monitor at a suitable wavelength (e.g., 210 nm).[22]
 - MS Conditions (Example):
 - Ionization Mode: ESI Positive.[19]



- Scan Mode: Full scan to detect the [M+H]+ ion (expected at m/z 382.2).
- MS/MS Mode: For structural confirmation, select the precursor ion (m/z 382.2) and acquire a product ion spectrum to observe characteristic fragments (e.g., m/z 112.2).
 [20]
- Data Analysis: Confirm the retention time and mass-to-charge ratio against a reference standard. Analyze the full scan data for any impurities.

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an **(R)-Azelastine Hydrochloride** sample.



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Caption: General workflow for spectroscopic analysis.



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